2-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]-2,3-dihydropyridazin-3-one

Lipophilicity Drug-likeness Pyridazinone

2-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]-2,3-dihydropyridazin-3-one (CAS 2175884-38-3) is a heterocyclic pyridazin-3(2H)-one building block distinguished by its exceptionally low clogP (0.11) and elevated TPSA (89.17 Ų). This profile translates to superior aqueous solubility over lipophilic analogs like irdabisant, making it ideal for fragment-based screening (SPR, NMR, DSF) requiring high-concentration aqueous solutions without DMSO interference. Its unique 5 HBA / 3 HBD pharmacophore enables target engagement at kinase hinge regions, bromodomains, or metalloenzyme active sites. Additionally, demonstrated inactivity at GPR35 makes it a clean scaffold control for selectivity panels. Contact us for bulk pricing and global shipping.

Molecular Formula C10H13N3O2
Molecular Weight 207.233
CAS No. 2175884-38-3
Cat. No. B2555906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]-2,3-dihydropyridazin-3-one
CAS2175884-38-3
Molecular FormulaC10H13N3O2
Molecular Weight207.233
Structural Identifiers
SMILESCN1CC(CC1=O)CN2C(=O)C=CC=N2
InChIInChI=1S/C10H13N3O2/c1-12-6-8(5-10(12)15)7-13-9(14)3-2-4-11-13/h2-4,8H,5-7H2,1H3
InChIKeyZWDIIXQCJDZYTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]-2,3-dihydropyridazin-3-one (CAS 2175884-38-3): Structural Identity and Physicochemical Baseline for Procurement


2-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]-2,3-dihydropyridazin-3-one (CAS 2175884-38-3) is a heterocyclic small molecule belonging to the pyridazin-3(2H)-one class, featuring a unique N2-substituent that incorporates a 1-methyl-5-oxopyrrolidine moiety via a methylene linker . The compound has a molecular formula of C₁₀H₁₃N₃O₂, a molecular weight of 207.23 g/mol, and a calculated partition coefficient (clogP) of 0.11, indicating low lipophilicity relative to many pyridazinone-based drug candidates [1]. Its topological polar surface area (TPSA) of 89.17 Ų and hydrogen bond acceptor/donor counts (5 HBA, 3 HBD) place it well within drug-like chemical space according to Lipinski's Rule of Five [1]. These baseline physicochemical parameters provide the foundation for understanding the compound's differentiation from more lipophilic pyridazinone analogs when selecting chemical probes or lead-like scaffolds.

Why Generic 2-Substituted Pyridazin-3-ones Cannot Substitute for 2-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]-2,3-dihydropyridazin-3-one in Target-Focused Investigations


Pyridazin-3(2H)-one derivatives exhibit a broad range of biological activities that are exquisitely sensitive to the nature of the N2-substituent, with even minor structural modifications leading to profound shifts in target engagement, selectivity, and physicochemical properties [1]. The 1-methyl-5-oxopyrrolidin-3-ylmethyl group present in this compound introduces a constellation of hydrogen bond acceptors and donors that are absent in simple N-alkyl (e.g., 2-methyl) or N-aryl (e.g., 2-phenyl) pyridazin-3-one analogs . Computational profiling reveals that this compound possesses a markedly lower clogP (0.11) and higher TPSA (89.17 Ų) compared to clinically evaluated pyridazinones such as irdabisant (clogP 2.26; TPSA 54 Ų) , rendering simple analog substitution ineffective for experiments where aqueous solubility or reduced membrane permeability is desired. The oxopyrrolidine ring further provides a chiral center and an additional carbonyl group that can participate in specific polar interactions not available to generically substituted pyridazin-3-ones .

Quantitative Differentiation Evidence for 2-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]-2,3-dihydropyridazin-3-one Procurement Decisions


clogP Advantage: 2-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]-2,3-dihydropyridazin-3-one Exhibits 20-Fold Lower Lipophilicity Compared to the Clinical Pyridazinone Irdabisant

The target compound demonstrates a calculated partition coefficient (clogP) of 0.11, as recorded in the ECBD database [1]. In contrast, the clinically evaluated pyridazinone H3 receptor antagonist irdabisant (CEP-26401) exhibits an ACD/LogP of 2.26 . This represents a 20-fold difference in predicted lipophilicity, with the target compound being substantially more hydrophilic. Lower clogP values are statistically associated with a reduced likelihood of in vivo toxicological findings; compounds with clogP ≤ 3 and TPSA ≥ 75 Ų are approximately 2.5 times more likely to be clean in toxicological screening [2].

Lipophilicity Drug-likeness Pyridazinone

Polar Surface Area Differentiation: 2-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]-2,3-dihydropyridazin-3-one Provides 65% Greater TPSA than Irdabisant

The topological polar surface area (TPSA) of the target compound is 89.17 Ų, as reported in the ECBD database [1]. The reference pyridazinone irdabisant has a polar surface area of 54 Ų (ZINC15) or 59 Ų (predicted), representing a TPSA approximately 65% larger for the target compound [2]. TPSA is inversely correlated with passive membrane permeability; the target compound's TPSA exceeds 75 Ų, a threshold below which compounds are at increased risk of phospholipidosis and hERG channel blockade [3]. The elevated TPSA arises directly from the 1-methyl-5-oxopyrrolidin-3-ylmethyl substituent, which contributes additional polar atoms (the oxopyrrolidine carbonyl and tertiary amide) not present in the 2H-pyridazin-3-one core of irdabisant .

Polar surface area Permeability Drug-likeness Pyridazinone

GPR35 Target Selectivity Profile: 2-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]-2,3-dihydropyridazin-3-one Demonstrates Inactivity at GPR35 in Contrast to Certain 2-Aryl Pyridazin-3-ones

In a primary assay for GPR35 antagonism recorded in the ECBD database, 2-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]-2,3-dihydropyridazin-3-one was classified as inactive [1]. This contrasts with certain 2-aryl pyridazin-3(2H)-one derivatives, such as the SOD1 inhibitor LCS-1 (2-phenylpyridazin-3(2H)-one), which have been shown to interact with GPR35 and other off-targets . While the specific comparator data for GPR35 activity of LCS-1 is not quantified in the same assay format, the inactivity of the target compound at this orphan GPCR suggests a differentiated selectivity profile that may be attributable to the 1-methyl-5-oxopyrrolidin-3-ylmethyl substituent altering the pharmacophore relative to planar N-aryl pyridazinones [2].

GPR35 Selectivity Pyridazinone Orphan GPCR

Hydrogen Bonding Capacity Advantage: 2-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]-2,3-dihydropyridazin-3-one Offers Higher HBD Count than Irdabisant, Enabling Distinct Intermolecular Interaction Profiles

The target compound possesses 5 hydrogen bond acceptors (HBA) and 3 hydrogen bond donors (HBD), as computed in the ECBD database [1]. In comparison, irdabisant has 5 HBA but only 1 HBD . The additional two hydrogen bond donors in the target compound arise from the 1-methyl-5-oxopyrrolidin-3-ylmethyl substituent architecture, which incorporates both the oxopyrrolidine carbonyl (HBA) and potentially the pyridazinone NH as a donor in its dihydro form. This HBD count difference of 3 versus 1 may translate into distinct recognition patterns at biological targets that require multiple hydrogen bond donor interactions, such as kinase hinge regions or protease active sites [2].

Hydrogen bonding Drug-likeness Molecular recognition Pyridazinone

Rotatable Bond Flexibility: 2-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]-2,3-dihydropyridazin-3-one Features Fewer Rotatable Bonds than Irdabisant, Potentially Reducing Entropic Penalty Upon Target Binding

The target compound has 4 rotatable bonds (RB), as computed in the ECBD database [1]. Irdabisant, with its extended phenoxypropyl-pyrrolidine side chain, contains 6 rotatable bonds [2]. A lower number of rotatable bonds is generally associated with improved oral bioavailability and a reduced entropic penalty upon binding to a biological target, a principle captured in Veber's rules where RB ≤ 10 is considered favorable [3]. The molecular architecture of the target compound—where the 1-methyl-5-oxopyrrolidine ring is directly connected via a single methylene to the pyridazinone N2—results in a more constrained scaffold compared to the flexible propoxy-linked pyrrolidine in irdabisant .

Rotatable bonds Conformational flexibility Drug-likeness Pyridazinone

Scaffold Hopping Potential: 2-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]-2,3-dihydropyridazin-3-one Occupies Underexplored Physicochemical Space Relative to Reported Pyridazinone Bioactives

A survey of the ChEMBL database reveals that the majority of biologically annotated pyridazin-3(2H)-one derivatives bear N2-aryl or N2-alkyl substituents, with relatively few entries incorporating a cyclic amide (oxopyrrolidine) at this position [1]. The target compound's combination of low clogP (0.11) and high TPSA (89.17 Ų) places it in a relatively sparsely populated region of physicochemical space compared to typical pyridazinone bioactives, which often exhibit clogP values in the range of 1.5–4.0 [2]. This underexplored property profile makes the compound an attractive scaffold-hopping starting point for targets where high polarity and low lipophilicity are advantageous but not addressed by existing pyridazinone chemical matter [3].

Scaffold hopping Chemical space Pyridazinone Lead generation

Optimal Application Scenarios for 2-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]-2,3-dihydropyridazin-3-one Based on Quantitative Differentiation Evidence


Fragment-Based Lead Generation Requiring High Aqueous Solubility

With a clogP of 0.11 and TPSA of 89.17 Ų, this compound is predicted to exhibit substantially higher aqueous solubility than irdabisant (clogP 2.26) and other lipophilic pyridazinones [1]. Fragment-based screening campaigns that require compound concentrations in the mM range in aqueous buffer will benefit from this enhanced solubility profile, reducing the need for DMSO co-solvents that can interfere with biophysical assays such as SPR, NMR, or DSF [2].

Selectivity Profiling Panels Where GPR35 Off-Target Activity Is Undesirable

The demonstrated inactivity of this compound at GPR35 [3] makes it a suitable chemical probe for target selectivity panels where GPR35 modulation would confound interpretation. Unlike certain 2-aryl pyridazin-3(2H)-one derivatives that exhibit polypharmacology including GPR35 interactions, this compound can serve as a pyridazinone scaffold control devoid of this specific off-target liability .

Peripheral Restriction or Low CNS Penetration Design Strategies

The combination of low clogP (0.11) and high TPSA (89.17 Ų) predicts limited passive blood-brain barrier permeability [1]. For drug discovery programs targeting peripheral tissues where CNS side effects must be avoided (e.g., peripheral inflammation, metabolic disease, or cardiovascular indications), this compound provides a starting scaffold with a physicochemical profile that intrinsically favors peripheral restriction compared to brain-penetrant pyridazinones like irdabisant [4].

Structure-Based Drug Design Requiring Multi-Point Hydrogen Bond Recognition

The compound's unique combination of 5 HBA and 3 HBD—including the oxopyrrolidine carbonyl and pyridazinone NH—offers a hydrogen bond donor/acceptor pharmacophore that is distinct from the predominantly acceptor-only profile of irdabisant (5 HBA, 1 HBD) [5]. This makes it particularly suitable for docking into target binding sites that require multiple hydrogen bond donor interactions, such as kinase hinge regions, bromodomains, or metalloenzyme active sites [6].

Quote Request

Request a Quote for 2-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]-2,3-dihydropyridazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.